- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-ArylbenzothiazolesAsian Journal of Organic Chemistry, 2017, 6(2), 184-188,
Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)

94-45-1 structure
Nombre del producto:6-ethoxy-1,3-benzothiazol-2-amine
Número CAS:94-45-1
MF:C9H10N2OS
Megavatios:194.253500461578
MDL:MFCD00005788
CID:34747
PubChem ID:7192
6-ethoxy-1,3-benzothiazol-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Amino-6-ethoxybenzothiazole
- 6-ethoxybenzothiazol-2-ylamine
- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE
- 6-ethoxy-1,3-benzothiazol-2-amine
- 6-Ethoxy-benzothiazol-2-ylamine
- 6-Ethoxy-2-benzothiazolamine
- 2-Benzothiazolamine, 6-ethoxy-
- 6-Ethoxy-2-aminobenzothiazole
- Benzothiazole, 2-amino-6-ethoxy-
- 6-ethoxybenzo[d]thiazol-2-amine
- KOYJWFGMEBETBU-UHFFFAOYSA-N
- D621HZ191D
- 6-ethoxybenzothiazole-2-ylamine
- Amino-6-ethoxybenzothiazole, 2-
- NSC28731
- 2-Benzothiazolamine, 6-ethoxy- (9CI)
- DSSTox_CID_4481
- 6-Ethoxy-2-benzothiazolamine (ACI)
- Benzothiazole, 1-amino-5-ethoxy- (3CI)
- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)
- (6-Ethoxybenzothiazol-2-yl)amine
- 6-Ethoxy-1,3-benzothiazol-2-ylamine
- NSC 28731
- EINECS 202-333-9
- SCHEMBL233589
- NSC-28731
- DTXCID004481
- ALBB-032571
- NS00040405
- EN300-16913
- D82450
- AS-15453
- NCGC00091160-02
- AKOS000104167
- A0716
- DTXSID9024481
- 2-Amino-6-ethoxybenzothiazole, technical grade
- UNII-D621HZ191D
- 6-Ethoxy-1,3-benzothiazol-2-amine #
- UPCMLD0ENAT5678737:001
- DB-000683
- AE-641/00784023
- Z56821892
- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE
- CAS-94-45-1
- NCGC00258195-01
- MFCD00005788
- PD145341
- 2-amino-6-ethoxy-benzothiazole
- CHEMBL565755
- F1911-0015
- NCGC00091160-01
- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-
- SY049327
- CS-0070177
- Tox21_200641
- NCGC00091160-03
- 94-45-1
- STK345978
- Q27890210
- Oprea1_138686
- BIDD:GT0221
- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11
-
- MDL: MFCD00005788
- Renchi: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
- Clave inchi: KOYJWFGMEBETBU-UHFFFAOYSA-N
- Sonrisas: N1C2C(=CC(=CC=2)OCC)SC=1N
Atributos calculados
- Calidad precisa: 194.05100
- Masa isotópica única: 194.051
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 179
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 76.4
- Carga superficial: 0
- Xlogp3: 2.8
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.2164 (rough estimate)
- Punto de fusión: 162.0 to 166.0 deg-C
- Punto de ebullición: 356.1 °C at 760 mmHg
- Punto de inflamación: 169.1 °C
- índice de refracción: 1.6800 (estimate)
- Coeficiente de distribución del agua: <0.1 g/100 mL at 23 ºC
- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
- PSA: 76.38000
- Logp: 2.85840
- Disolución: Not determined
- FEMA: 2420
6-ethoxy-1,3-benzothiazol-2-amine Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H341
- Declaración de advertencia: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- Términos de riesgo:R20/21/22; R36/37/38
6-ethoxy-1,3-benzothiazol-2-amine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-ethoxy-1,3-benzothiazol-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24854-5.0g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 5.0g |
$29.0 | 2023-02-14 | |
Enamine | EN300-16913-0.25g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Chemenu | CM158375-500g |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 500g |
$443 | 2024-07-19 | |
Ambeed | A748612-25g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 97% | 25g |
$20.0 | 2025-02-21 | |
Life Chemicals | F1911-0015-10g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-500g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 500g |
¥3990.0 | 2022-06-10 | |
Alichem | A059002962-1000g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 95% | 1000g |
$512.82 | 2023-08-31 | |
abcr | AB131361-500 g |
2-Amino-6-ethoxybenzothiazole, 97%; . |
94-45-1 | 97% | 500 g |
€510.60 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A22450-5mg |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | ,HPLC≥99% | 5mg |
¥288.0 | 2023-09-09 | |
eNovation Chemicals LLC | D961267-100g |
2-Benzothiazolamine, 6-ethoxy- |
94-45-1 | 97% | 100g |
$85 | 2024-06-06 |
6-ethoxy-1,3-benzothiazol-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt
Referencia
- Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivativesElixir International Journal, 2018, 49838, 49838-49842,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
Referencia
- Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reactionHeteroatom Chemistry, 2012, 23(4), 399-410,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux
Referencia
- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
Referencia
- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agentsEuropean Journal of Medicinal Chemistry, 2012, 53, 41-51,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
Referencia
- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studiesMedicinal Chemistry, 2013, 9(4), 596-607,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
Referencia
- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agentsMedicinal Chemistry Research, 2013, 22(1), 195-210,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
Referencia
- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole SeriesJournal of Medicinal Chemistry, 2019, 62(22), 10362-10375,
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetic acid ; 0 - 5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
Referencia
- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivativesInternational Journal of Current Chemistry, 2010, 1(3), 175-179,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; basified
1.2 Reagents: Ammonia ; basified
Referencia
- Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazolesPharma Chemica, 2017, 9(22), 47-49,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux
Referencia
- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidatesJournal of Molecular Structure, 2023, 1290,,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Ethanol ; reflux
Referencia
- Exploration of novel ureidobenzothiazole library against neuroinflammationBulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808,
Métodos de producción 14
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Ethanol , Acetic acid
Referencia
- A further new method for the thiocyanation of organic compoundsBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Formic acid , Acetic acid , Bromine ; -3 - 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
Referencia
- 2-Aminobenzothiazole derivatives: Search for new antifungal agentsEuropean Journal of Medicinal Chemistry, 2013, 64, 357-364,
6-ethoxy-1,3-benzothiazol-2-amine Raw materials
- bis(cyanosulfanyl)plumbane
- Potassium thiocyanate
- Thiocyanate
- 2-Chloro-4-ethoxyphenol
- Ammonium thiocyanate
- CUPRIC THIOCYANATE
6-ethoxy-1,3-benzothiazol-2-amine Preparation Products
6-ethoxy-1,3-benzothiazol-2-amine Literatura relevante
-
Jeffrey R. Bacon,Andrew T. Ellis,Adam W. McMahon,Philip J. Potts,John G. Williams J. Anal. At. Spectrom. 1994 9 267R
-
2. Thermodynamics of mixtures of 1-hydropentadecafluoro-n-heptane + 1:4-dioxanI. D. Watson,R. J. Knight,I. R. McKinnon,A. G. Williamson Trans. Faraday Soc. 1968 64 1763
-
Argha Saha,Asim Jana,Lokman H. Choudhury New J. Chem. 2018 42 17909
-
Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256
-
5. Index pages
94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine) Productos relacionados
- 54346-87-1(5-Methoxybenzo[d]thiazol-2-amine)
- 15850-79-0(4-ethoxy-1,3-benzothiazol-2-amine)
- 1747-60-0(6-methoxy-1,3-benzothiazol-2-amine)
- 303728-96-3(2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)
- 1805310-65-9(3-(Difluoromethyl)-6-methoxypyridine-2-carboxaldehyde)
- 2648937-19-1((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}pentanoic acid)
- 864917-26-0(N-(2-ethoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
- 1806793-59-8(4-Amino-2-chloro-6-(difluoromethyl)-3-hydroxypyridine)
- 1375473-98-5(1-methyl-2-phenyl-1H,6H,7H-pyrrolo2,3-cpyridin-7-one)
- 2309448-73-3(2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine

Pureza:99%
Cantidad:500g
Precio ($):368